Dalnigrein

Description

Contextualization within Plant Secondary Metabolites and Isoflavonoids

Dalnigrein is classified as a plant secondary metabolite, a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often play a crucial role in the plant's interaction with its environment. Specifically, this compound belongs to the isoflavonoid (B1168493) subclass of flavonoids. github.com Isoflavonoids are characterized by a 3-phenylchroman-4-one backbone and are predominantly found in the legume family (Fabaceae). These compounds are known for their wide range of biological activities.

The biosynthesis of this compound is part of the broader isoflavonoid synthesis pathway in plants. github.comnih.govplantcyc.org This intricate process involves a series of enzymatic reactions that convert primary metabolites into the complex structures of isoflavonoids.

Historical Perspective of this compound Discovery and Early Investigations

This compound was first isolated and identified from the seeds of Dalbergia nigrescens Kurz, a species of legume. sut.ac.th Early research focused on the purification and characterization of this compound and its glycosides. sut.ac.th A key finding from this period was the identification of a specific β-glycosidase in Dalbergia nigrescens that hydrolyzes the glycosidic bond of this compound 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside, releasing the aglycone this compound. sut.ac.thresearchgate.netenzyme-database.orgenzyme-database.org This discovery was significant as it highlighted the enzymatic machinery within the plant dedicated to metabolizing this compound.

Significance of this compound in Phytochemistry and Plant Biology Research

This compound continues to be a subject of interest in phytochemical research due to its unique chemical structure and its presence in various plant species. Its biosynthesis and metabolism are studied to understand the complex biochemical pathways in plants. nih.govplantcyc.org For instance, research has shown that environmental factors, such as light conditions, can influence the accumulation of this compound derivatives in plants. unina.itunicatt.it Specifically, studies have noted the accumulation of this compound 7-O-β-D-apiofuranosyl-(1–6)-β-D-glucopyranoside under certain shading conditions, suggesting a role in the plant's response to light stress. unicatt.it

Furthermore, the enzymatic hydrolysis of this compound glycosides is an area of active investigation. The β-glucosidase from Dalbergia nigrescens has been shown to efficiently hydrolyze its natural diglycoside substrates, including the this compound glycoside. acs.org This enzyme's ability to also act on other isoflavonoid glycosides, such as those found in soybeans, has opened up avenues for potential biotechnological applications. acs.org The study of such enzymes provides insights into the metabolic fate of isoflavonoids in plants and their potential for enzymatic modification. mdpi.comresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C30H36O16 uco.es |

| Appearance | Amorphous light yellow powder sut.ac.th |

| Melting Point | Decomposes at 160–200 °C sut.ac.th |

| UV max (MeOH) | 260 and 315 nm sut.ac.th |

| IR (KBr) νmax cm-1 | 3436 (OH), 1706, 1639, 1561 sut.ac.th |

Structure

3D Structure

Properties

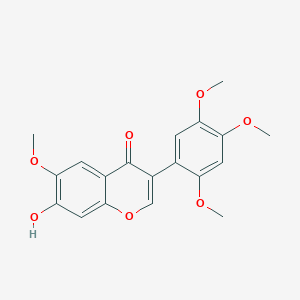

Molecular Formula |

C19H18O7 |

|---|---|

Molecular Weight |

358.3 g/mol |

IUPAC Name |

7-hydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C19H18O7/c1-22-14-8-18(25-4)17(24-3)5-10(14)12-9-26-15-7-13(20)16(23-2)6-11(15)19(12)21/h5-9,20H,1-4H3 |

InChI Key |

HCBHUSZRPOFQMN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C2=COC3=CC(=C(C=C3C2=O)OC)O)OC)OC |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Dalnigrein

Elucidation of the Dalpatein (B1264616) and Dalnigrein Biosynthesis Pathway

The biosynthetic route to this compound is intrinsically linked to that of other isoflavonoids, including the structurally similar compound Dalpatein. The pathway begins with a primary metabolite and proceeds through a series of intermediates to form the core isoflavonoid (B1168493) skeleton, which is then tailored by specific enzymes to yield the final complex structures.

The biosynthesis of isoflavonoids originates from the amino acid L-phenylalanine. scispace.comfrontiersin.org This initial precursor is channeled from primary metabolism into the general phenylpropanoid pathway. A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, which serves as a critical branch-point intermediate. encyclopedia.pubnih.gov At this juncture, the metabolic flux can be directed toward various classes of compounds, including flavonoids and isoflavonoids. nih.govfrontiersin.org

The key steps and intermediates are as follows:

General Phenylpropanoid Pathway : L-phenylalanine is first converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. The activation of p-coumaric acid with Coenzyme A yields the high-energy thioester, p-coumaroyl-CoA. encyclopedia.pubnih.gov

Entry into Flavonoid/Isoflavonoid Pathway : Chalcone (B49325) synthase (CHS), the first committed enzyme for this branch, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin (B18129) chalcone. encyclopedia.pubmdpi.com

Formation of Flavanone (B1672756) : This chalcone intermediate is then cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin (4′,5,7-trihydroxyflavanone). encyclopedia.pubpsu.edu In many legumes, a parallel pathway involving chalcone reductase (CHR) leads to the formation of another flavanone, liquiritigenin (B1674857) (4',7-dihydroxyflavanone), which is a common precursor for many isoflavonoids like daidzein (B1669772). encyclopedia.pubmdpi.com

Formation of the Isoflavonoid Skeleton : The pivotal step is the conversion of the flavanone into a 2-hydroxyisoflavanone (B8725905). This reaction, catalyzed by isoflavone (B191592) synthase (IFS), involves an aryl migration that moves the B-ring from the C-2 to the C-3 position of the heterocyclic C-ring. encyclopedia.pubfrontiersin.orgfrontiersin.org

Dehydration to Isoflavone : The unstable 2-hydroxyisoflavanone intermediate is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form the stable isoflavone core structure, such as genistein (B1671435) (from naringenin) or daidzein (from liquiritigenin). nih.govfrontiersin.org

Tailoring Reactions : The basic isoflavone skeleton undergoes a series of modifications, including hydroxylation, O-methylation, and the formation of methylenedioxy bridges, to create the specific aglycones of Dalpatein and this compound. scribd.com

Glycosylation : The final step in the formation of the naturally occurring compound is glycosylation. For this compound, this involves the sequential addition of glucose and then apiose to the 7-hydroxyl group of the aglycone, forming this compound 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside. enzyme-database.orgfrontiersin.org The sugar donors for these reactions are activated nucleotide sugars, primarily UDP-glucose and UDP-apiose.

Table 1: Precursor and Intermediate Compounds in this compound Biosynthesis

| Compound Type | Compound Name | Role in Pathway |

| Amino Acid | L-Phenylalanine | Primary Precursor |

| Phenylpropanoid | Cinnamic Acid | Intermediate |

| Phenylpropanoid | p-Coumaroyl-CoA | Key branch-point intermediate |

| Chalcone | Naringenin Chalcone | Product of CHS reaction |

| Flavanone | Naringenin | Precursor for genistein-type isoflavones |

| Flavanone | Liquiritigenin | Precursor for daidzein-type isoflavones |

| Isoflavone | 2-Hydroxyisoflavanone | Unstable intermediate after aryl migration |

| Isoflavone | Genistein / Daidzein | Core isoflavone aglycones |

| Isoflavone | This compound Aglycone | The core structure before glycosylation |

| Glycoside | This compound | Final glycosylated product |

| Glycoside | Dalpatein | Structurally related isoflavonoid |

The biosynthesis of this compound is orchestrated by a series of enzymes, each catalyzing a specific transformation. The pathway involves enzymes from the general phenylpropanoid pathway, followed by specialized enzymes of the isoflavonoid branch and subsequent modifying enzymes.

Phenylalanine Ammonia-Lyase (PAL) : Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid. frontiersin.orgmdpi.com

Cinnamate (B1238496) 4-Hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid. encyclopedia.pubmdpi.com

4-Coumarate:CoA Ligase (4CL) : Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. encyclopedia.pubnih.gov

Chalcone Synthase (CHS) : A type III polyketide synthase that catalyzes the gateway reaction of the flavonoid pathway, condensing p-coumaroyl-CoA with three molecules of malonyl-CoA. mdpi.commdpi.com

Chalcone Isomerase (CHI) : Catalyzes the stereospecific intramolecular cyclization of the chalcone into a flavanone. encyclopedia.pubmdpi.com

Isoflavone Synthase (IFS) : This key, legume-specific enzyme is a cytochrome P450 (CYP93C subfamily) that catalyzes the rearrangement of the flavanone skeleton into an isoflavonoid. mdpi.comfrontiersin.orgresearchgate.net The mechanism involves hydroxylation at the C-2 position followed by a 1,2-aryl migration of the B-ring from C-2 to C-3. scispace.comfrontiersin.org

2-Hydroxyisoflavanone Dehydratase (HID) : This enzyme, belonging to the carboxylesterase family, catalyzes the elimination of a water molecule from the 2-hydroxyisoflavanone intermediate to form the C2-C3 double bond characteristic of isoflavones. nih.govfrontiersin.orgbiorxiv.org

O-Methyltransferases (OMTs) : A diverse group of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to hydroxyl groups on the isoflavone ring. frontiersin.org Specific OMTs are responsible for the methoxy (B1213986) groups present on the this compound structure. nih.govcore.ac.uknih.gov For instance, isoflavone O-methyltransferases (IOMTs) can methylate positions such as the 7-OH or 4'-OH group, and multiple, regiospecific OMTs are required to achieve the final substitution pattern. frontiersin.orgnih.gov

Glycosyltransferases (UGTs) : These enzymes transfer sugar moieties from activated donors like UDP-sugars to the isoflavone aglycone. The biosynthesis of this compound 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside involves at least two separate UGTs. First, an isoflavone 7-O-glucosyltransferase (I7GT) attaches a glucose molecule to the 7-hydroxyl group. nih.gov Subsequently, a specific UDP-apiose:isoflavone-7-O-glucoside 6"-O-apiosyltransferase would catalyze the addition of the apiose sugar to the glucose moiety.

β-Glycosidases : While not part of the biosynthetic pathway, specific glycosidases are involved in the metabolism of these compounds in the plant. An isoflavonoid 7-O-β-acuminoside specific β-glycosidase has been isolated from Dalbergia nigrescens seeds. mdpi.comresearchgate.net This enzyme can hydrolyze the entire apiosyl-glucosyl disaccharide from the natural substrates, Dalpatein and this compound, releasing the aglycone. researchgate.nettsri.or.thresearchgate.net

Table 2: Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme Name | Abbreviation | EC Number | Function |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Converts L-phenylalanine to cinnamic acid |

| Cinnamate 4-Hydroxylase | C4H | 1.14.14.91 | Converts cinnamic acid to p-coumaric acid |

| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | Converts p-coumaric acid to p-coumaroyl-CoA |

| Chalcone Synthase | CHS | 2.3.1.74 | Synthesizes naringenin chalcone |

| Chalcone Isomerase | CHI | 5.5.1.6 | Converts chalcone to flavanone |

| Isoflavone Synthase | IFS | 1.14.14.90 | Converts flavanone to 2-hydroxyisoflavanone |

| 2-Hydroxyisoflavanone Dehydratase | HID | 4.2.1.105 | Converts 2-hydroxyisoflavanone to isoflavone |

| Isoflavone O-Methyltransferase | IOMT | 2.1.1.- | Adds methyl groups to the isoflavone core |

| Isoflavone 7-O-Glucosyltransferase | I7GT | 2.4.1.170 | Adds glucose to the 7-hydroxyl position |

| Isoflavonoid 7-O-β-Acuminoside β-glycosidase | - | 3.2.1.185 | Hydrolyzes the disaccharide from this compound |

Precursor Compounds and Intermediate Metabolites

Genetic and Molecular Basis of this compound Biosynthesis

The production of this compound is underpinned by the coordinated expression of genes encoding the necessary biosynthetic enzymes. Research in various legumes, including species of the this compound-producing genus Dalbergia, has begun to identify these genes and unravel their regulatory networks.

Genes for nearly all steps of the isoflavonoid pathway have been cloned and characterized from various legume species. scispace.com Transcriptome analysis of Dalbergia odorifera, a rosewood species, identified numerous candidate genes involved in flavonoid and isoflavonoid biosynthesis. mdpi.com These studies revealed multiple unigenes encoding PAL, C4H, 4CL, CHS, CHI, and the key enzyme IFS. mdpi.com Furthermore, genes for modifying enzymes like isoflavone O-methyltransferases (IOMTs) and isoflavone reductases (IFRs) were also identified. mdpi.com The availability of a reference genome for Dalbergia cultrata provides a valuable resource for identifying the specific gene orthologs responsible for this compound synthesis. frontiersin.org

While the specific genes from a this compound-producing plant have not all been functionally characterized in isolation, studies in model legumes provide strong evidence for their roles. For example, the gene encoding isoflavone 7-O-glucosyltransferase (PlUGT1) has been isolated and characterized from Pueraria lobata, demonstrating the ability to glycosylate isoflavone aglycones at the 7-hydroxyl position, the first step in forming the this compound glycoside. nih.gov Similarly, various genes encoding OMTs with different regiospecificities have been identified in Medicago truncatula, highlighting the genetic basis for the complex methylation patterns seen in isoflavonoids like this compound. nih.govnih.gov

The expression of isoflavonoid biosynthetic genes is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli. scispace.comfrontiersin.org This regulation is controlled by a complex interplay of transcription factors (TFs), primarily from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat families. frontiersin.orgmdpi.com These TFs can form regulatory complexes (e.g., the MBW complex) that bind to specific cis-regulatory elements in the promoters of target genes, such as CHS and IFS, to activate or repress their transcription. mdpi.comnih.gov

Studies have shown that the expression of key genes like PAL, C4H, 4CL, CHS, and IFS is often coordinately upregulated in plants with high levels of isoflavones. mdpi.com This coordinated induction suggests the presence of master regulatory TFs that control the entire pathway. For instance, the R1-MYB transcription factor GmMYB176 in soybean has been shown to regulate multiple steps in the isoflavonoid pathway. frontiersin.org The expression of these regulatory TFs and, consequently, the entire biosynthetic pathway, can be induced by external signals, ensuring that isoflavonoids are produced when and where they are needed. frontiersin.orgmdpi.com

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

Regulation of this compound Accumulation in Plant Systems

The accumulation of this compound and its glycosides in plants is not static but is dynamically regulated by various environmental factors. These factors often exert their influence by modulating the expression of biosynthetic genes and the activity of their encoded enzymes.

Light : Light quality and intensity are major regulators of phenylpropanoid metabolism. frontiersin.orgunina.it Exposure to UV-B radiation is a well-known inducer of flavonoid and isoflavonoid biosynthesis. researchgate.netfrontiersin.org UV-B is perceived by the UVR8 photoreceptor, which triggers a signaling cascade that leads to the activation of transcription factors like HY5, ultimately upregulating the expression of genes such as PAL and CHS. researchgate.netmdpi.comjst.go.jp Studies have shown that UV-B treatment can induce the accumulation of isoflavones by increasing the transcript levels of key biosynthetic genes in plants and cell cultures, including those from Dalbergia species. nih.gov Furthermore, blue light has also been shown to provoke the accumulation of phenylpropanoids, including this compound 7-O-β-D-apiofuranosyl-(1–6)-β-D-glucopyranoside. frontiersin.org

Biotic and Abiotic Stress : Isoflavonoids frequently act as phytoalexins (antimicrobial compounds) or phytoanticipins (pre-formed defense compounds). Their synthesis is often induced in response to pathogen attack or elicitor treatment. scispace.comfrontiersin.org This response involves the rapid transcriptional activation of the entire biosynthetic pathway. scispace.com Mechanical wounding, such as from herbivory or pruning, has also been shown to induce the expression of phenylpropanoid and flavonoid biosynthesis genes in Dalbergia odorifera, leading to the accumulation of these compounds as a defense response. mdpi.com

Environmental Factors Influencing Biosynthesis (e.g., Light Intensity)

The biosynthesis of isoflavonoids, including this compound, is significantly influenced by various environmental cues, which can modulate the expression of biosynthetic genes and the activity of corresponding enzymes. mdpi.commaxapress.com Light, in particular, serves as a critical environmental factor affecting the production of these secondary metabolites. mdpi.com

Furthermore, specific light qualities, such as blue light, have been shown to influence the accumulation of phenylpropanoids. In one study, the use of blue photoselective shading nets was found to provoke the accumulation of certain phenylpropanoids, including a derivative of this compound, specifically this compound 7-O-β-D-apiofuranosyl-(1–6)-β-D-glucopyranoside. This indicates that not just the intensity, but also the spectral quality of light can have a regulatory effect on the biosynthesis of this compound and its glycosides.

Beyond light, other abiotic stressors such as water availability have been shown to impact isoflavonoid biosynthesis. In Dalbergia odorifera, for example, waterlogging stress led to an increased synthesis of metabolites involved in the isoflavonoid pathway as a response to oxidative stress. nih.gov This suggests that environmental challenges can trigger a protective mechanism in the plant, leading to an upregulation of isoflavonoid production. Nutrient availability is another factor, with studies on soybean indicating that nutrient deficiencies can alter isoflavonoid content and secretion from the roots. researchgate.net

The following table summarizes the influence of key environmental factors on the biosynthesis of isoflavonoids, providing a basis for understanding the conditions that may favor the production of this compound.

| Environmental Factor | Observed Effect on Isoflavonoid Biosynthesis | Relevant Research Findings |

| Light Intensity | Generally, higher light intensity promotes flavonoid and isoflavonoid accumulation. | Positive correlation between light intensity and flavonoid content in Tartary buckwheat. nih.gov |

| Light Quality | Blue light can specifically enhance the accumulation of certain phenylpropanoids. | Blue shading nets increased accumulation of a this compound glycoside. |

| Water Availability | Water stress (e.g., waterlogging) can induce the biosynthesis of isoflavonoids. | Waterlogging in Dalbergia odorifera upregulated metabolites in the isoflavonoid pathway. nih.gov |

| Nutrient Availability | Nutrient deficiencies can modulate isoflavonoid content and secretion. | Altered isoflavone levels in soybean under low nitrogen and phosphorus conditions. researchgate.net |

Developmental Regulation of Biosynthetic Enzyme Activity

The biosynthesis of this compound, as an isoflavonoid, is subject to strict developmental regulation, with the activity of key biosynthetic enzymes being modulated throughout the plant's life cycle. This regulation ensures that these compounds, which often play roles in defense and signaling, are produced in the right tissues at the right time. frontiersin.org

The production of isoflavonoids is particularly prominent in leguminous plants, where they are known to accumulate during specific developmental stages, such as seed development. mdpi.com Research on various legumes has shown that the genes encoding enzymes for isoflavonoid biosynthesis are expressed in a developmentally controlled manner. dntb.gov.ua For instance, in soybean, the expression of isoflavone synthase (IFS), a critical enzyme that commits precursors to the isoflavonoid pathway, is regulated during different growth stages. mdpi.com

A key aspect of the regulation of this compound metabolism is the activity of specific glycosidases. In Dalbergia nigrescens, an isoflavonoid 7-O-β-acuminoside specific β-glycosidase has been isolated from the seeds. mdpi.comsut.ac.th This enzyme is responsible for hydrolyzing the acuminosides of this compound and dalpatein, releasing the disaccharide from their natural glycosylated forms. mdpi.com The presence of such a specific enzyme suggests a tightly controlled mechanism for the activation or modification of this compound during particular developmental phases, such as seed germination, where the release of the aglycone may be required for its biological activity.

The activity of this β-glycosidase from D. nigrescens has been characterized, showing a high affinity for isoflavonoid glucosides like daidzin (B1669773) and genistin, in addition to its natural substrates, the acuminosides of dalpatein and this compound. mdpi.comacs.org The enzyme exhibits optimal activity at a pH of 5.0-6.0 and a temperature of 65 °C. sut.ac.th The developmental regulation of this enzyme is further highlighted by the fact that its corresponding RNA was isolated from immature and germinating seeds of D. nigrescens. mdpi.com

The table below presents data on the relative activity of a β-glycosidase from Dalbergia nigrescens towards different substrates, illustrating its specificity which is indicative of its defined role in the developmental metabolism of isoflavonoids like this compound.

| Substrate | Relative Hydrolytic Activity (%) | Enzyme Source |

| pNP-β-D-fucoside | 100 | Dalbergia nigrescens seeds sut.ac.th |

| pNP-β-D-glucoside | 88 | Dalbergia nigrescens seeds sut.ac.th |

| pNP-β-D-galactoside | 8.8 | Dalbergia nigrescens seeds sut.ac.th |

| pNP-α-L-arabinopyranoside | 6.4 | Dalbergia nigrescens seeds sut.ac.th |

| pNP-β-D-xyloside | 2.1 | Dalbergia nigrescens seeds sut.ac.th |

| pNP-α-L-rhamnopyranoside | 0.5 | Dalbergia nigrescens seeds sut.ac.th |

| pNP-α-D-glucoside | 0.2 | Dalbergia nigrescens seeds sut.ac.th |

| pNP-α-D-mannopyranoside | 0.1 | Dalbergia nigrescens seeds sut.ac.th |

Enzymatic Transformations Involving Dalnigrein

Hydrolysis of Dalnigrein by Specific Glycosidases

The primary enzymatic modification of this compound involves the cleavage of its glycosidic bond by specific β-glucosidases. This process is not random; rather, it is a highly specific reaction catalyzed by enzymes with a defined substrate preference. The β-glucosidase from Dalbergia nigrescens has been identified as a key enzyme in the hydrolysis of this compound. acs.orgmdpi.com This enzyme efficiently catalyzes the hydrolysis of the 7-O-glycosidic linkage in this compound, leading to the release of the disaccharide acuminose and the aglycone. acs.orgmdpi.comsut.ac.th

Specificity and Kinetics of Dalbergia β-Glucosidases Towards this compound

β-glucosidases from the Dalbergia genus exhibit a remarkable degree of specificity towards their natural substrates. The β-glucosidase isolated from Dalbergia nigrescens seeds shows a high affinity for its endogenous isoflavonoid (B1168493) diglycosides, including this compound and dalpatein (B1264616) 7-O-β-D-apiofuranosyl-(1,6)-β-D-glucopyranoside. acs.orgmdpi.com While this enzyme can also hydrolyze other isoflavonoid glucosides, such as daidzin (B1669773) and genistin, its catalytic efficiency is notably higher for its natural substrates. acs.orgmdpi.com

The kinetic parameters of these enzymes underscore their specificity. For instance, the D. nigrescens β-glucosidase displays a lower Michaelis constant (Km) for its natural substrates compared to other isoflavonoid glycosides, indicating a higher binding affinity. acs.org This specificity is crucial for the controlled release of aglycones within the plant, ensuring that these biologically active molecules are produced at the appropriate time and location.

Table 1: Substrate Specificity of Dalbergia nigrescens β-Glucosidase

| Substrate | Relative Activity (%) |

|---|---|

| p-nitrophenyl β-D-glucoside | 100 |

| p-nitrophenyl β-D-fucoside | 124 |

| p-nitrophenyl β-D-galactoside | 3.97 |

| p-nitrophenyl β-D-xyloside | 7.55 |

Data sourced from comparative studies on the hydrolysis of synthetic substrates. sut.ac.th

Mechanism of Acuminose Disaccharide Release from this compound

A key feature of the enzymatic hydrolysis of this compound by D. nigrescens β-glucosidase is the release of the intact disaccharide, acuminose (β-D-apiofuranosyl-(1→6)-β-D-glucopyranose). acs.orgmdpi.com This indicates that the enzyme acts as a diglycosidase, cleaving the glycosidic bond between the glucose moiety of the acuminose and the 7-hydroxyl group of the isoflavone (B191592) aglycone. mdpi.com This one-step hydrolysis mechanism is distinct from a sequential hydrolysis pathway where the terminal apiose would be cleaved first, followed by the glucose. mdpi.com The release of the whole disaccharide suggests a specific recognition of the entire sugar moiety by the enzyme's active site. mdpi.com

Comparative Enzymatic Hydrolysis with Related Isoflavonoid Glycosides

When compared with other isoflavonoid glycosides, the hydrolysis of this compound by Dalbergia β-glucosidases reveals interesting differences in enzyme efficiency. For instance, while D. nigrescens β-glucosidase can hydrolyze soybean isoflavonoid glycosides like daidzin and genistin, its activity is more pronounced towards its native substrates. acs.orgsut.ac.th In a comparative study, D. nigrescens β-glucosidase was found to hydrolyze both conjugated and non-conjugated soybean isoflavonoid glycosides more rapidly than the β-glucosidase from Dalbergia cochinchinensis. acs.orgsut.ac.th The latter showed a higher specificity for its own natural substrate, dalcochinin-8'-O-β-glucoside. acs.org These findings highlight the co-evolution of these enzymes with their specific substrates within the same plant species.

Table 2: Comparative Hydrolysis of Soybean Isoflavonoid Glycosides by Dalbergia β-Glucosidases

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |

|---|---|---|---|---|

| Daidzin | D. nigrescens β-glucosidase | 0.09 ± 0.01 | 100 ± 2 | 1100 |

| D. cochinchinensis β-glucosidase | 0.53 ± 0.07 | 43 ± 2 | 81 | |

| Genistin | D. nigrescens β-glucosidase | 0.12 ± 0.01 | 120 ± 2 | 1000 |

| D. cochinchinensis β-glucosidase | 0.71 ± 0.12 | 58 ± 4 | 82 | |

| Malonylgenistin | D. nigrescens β-glucosidase | 0.44 ± 0.06 | 20 ± 1 | 45 |

| D. cochinchinensis β-glucosidase | 0.16 ± 0.02 | 0.10 ± 0.01 | 0.63 |

Kinetic properties were determined using high-performance liquid chromatography. acs.org

Structural Biology of Enzymes Interacting with this compound

Understanding the three-dimensional structure of the enzymes that hydrolyze this compound is essential for elucidating the molecular basis of their substrate specificity and catalytic mechanism.

Homology Modeling and Active Site Analysis of Relevant Enzymes

In the absence of a crystal structure for the D. nigrescens β-glucosidase that acts on this compound, homology modeling provides valuable insights. nih.gov Based on sequence similarities, these enzymes are classified into the glycosyl hydrolase family 1 (GH1). jst.go.jpsut.ac.th Models can be built using the crystal structures of related plant β-glucosidases as templates. nih.gov These models reveal a conserved (β/α)8-barrel structure, which is characteristic of GH1 enzymes. frontiersin.org The active site is typically located in a pocket or cleft on the enzyme surface. libretexts.org Analysis of this active site pocket in the modeled Dalbergia β-glucosidases helps to identify key amino acid residues that likely interact with the this compound molecule, accommodating both the isoflavone aglycone and the acuminose disaccharide.

Mutational Studies to Elucidate Catalytic Residues and Binding Motifs

Site-directed mutagenesis is a powerful tool to confirm the roles of specific amino acid residues in catalysis and substrate binding. researchgate.netnih.gov For GH1 β-glucosidases, two highly conserved glutamate (B1630785) residues are known to function as the catalytic nucleophile and the acid/base catalyst. sut.ac.th Mutating these residues typically results in a complete loss of enzymatic activity, confirming their essential role. e-century.us

Furthermore, mutational studies on residues within the aglycone binding pocket can shed light on the determinants of substrate specificity. researchgate.net By swapping residues between different Dalbergia β-glucosidases with distinct substrate preferences, researchers can pinpoint the amino acids responsible for recognizing the specific structural features of this compound versus other isoflavonoid glycosides. researchgate.net For example, studies on the related dalcochinase from D. cochinchinensis have shown that mutating specific residues can alter its substrate specificity and transglucosylation activity. researchgate.net

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical modifications on a substrate that may be challenging to achieve through traditional organic synthesis. This approach is particularly valuable for the structural diversification of complex molecules like this compound.

Transglycosylation is an enzymatic process where a glycosyl group is transferred from a donor molecule to an acceptor molecule. This reaction can be catalyzed by glycosidases under specific conditions, leading to the formation of new glycosidic bonds. While direct enzymatic transglycosylation of this compound is not extensively documented, the principles can be inferred from studies on similar isoflavonoids and the known enzymatic activity related to this compound's natural glycosides.

A key enzyme in the metabolism of this compound glycosides is a β-glucosidase isolated from Dalbergia nigrescens. This enzyme is known to hydrolyze the natural 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside of this compound, releasing the disaccharide acuminose and the this compound aglycone. mdpi.complos.org Enzymes that catalyze hydrolysis can, under certain conditions (such as high substrate concentration and the presence of a suitable acceptor), also facilitate transglycosylation reactions. oalib.com This suggests the potential of using this or similar β-glucosidases to attach different sugar moieties to the this compound backbone.

The generation of novel this compound glycosides through transglycosylation could involve using this compound as the acceptor molecule and various activated sugars as donors. Enzymes like amylosucrase have been successfully used for the α-1,4 glycosylation of other isoflavones, such as those found in soybeans, leading to the production of polyglucosylated derivatives with improved water solubility. nih.govresearchgate.net

Table 1: Potential Enzymes and Donors for this compound Transglycosylation

| Enzyme Type | Potential Donor Substrate | Potential Glycosidic Linkage | Reference for Similar Reactions |

| β-Glucosidase | p-nitrophenyl-β-D-glucopyranoside | β-glucosidic | nih.govacs.org |

| Amylosucrase | Sucrose | α-1,4-glucosidic | nih.govresearchgate.net |

| Cyclodextrin Glycosyltransferase (CGTase) | Cyclodextrins | α-1,4-glucosidic | nih.govresearchgate.net |

| β-Galactosidase | Lactose | β-galactosidic | oalib.com |

The regioselectivity of such enzymatic reactions is a critical factor. For instance, studies on the transglycosylation of flavonoids have shown that enzymes like amylosucrase can glycosylate at the C-7 or C-4' positions of the isoflavone structure. nih.gov The specific attachment point of the new sugar moiety on the this compound molecule would likely depend on the enzyme used and the reaction conditions, offering a route to a variety of novel derivatives.

The enzymatic creation of a library of this compound derivatives is a foundational step for conducting detailed structure-activity relationship (SAR) studies. SAR studies aim to correlate the specific structural features of a molecule with its biological activity. rsc.org By systematically altering the structure of this compound, for example, by attaching different sugar molecules at various positions, researchers can identify key structural motifs responsible for its biological effects.

For isoflavonoids, SAR studies have revealed important correlations. For example, the presence and position of hydroxyl and prenyl groups on the isoflavone core can significantly influence antibacterial activity. phcogrev.com Similarly, the nature and location of glycosylation can impact properties like antioxidant capacity and cytotoxicity. mdpi.comnih.gov Glycosylation can also affect the bioavailability and metabolic stability of flavonoids. nih.govnih.gov

Enzymatic derivatization can be employed to create a range of this compound glycosides with variations in the type of sugar, the length of the glycan chain, and the point of attachment to the this compound aglycone. Subsequent screening of these derivatives for various biological activities would provide valuable SAR data.

Table 2: Hypothetical this compound Derivatives and Potential SAR Investigations

| Derivative Type | Enzymatic Method | Potential Activity to Investigate | Rationale based on Flavonoid SAR |

| This compound-7-O-β-D-glucoside | Transglycosylation with β-glucosidase | Antioxidant, Cytotoxic | Glycosylation at the 7-position is common for isoflavones and influences bioactivity. nih.gov |

| This compound-4'-O-α-D-glucoside | Transglycosylation with amylosucrase | Solubility, Bioavailability | Glycosylation at the 4'-position has been shown to enhance water solubility in other flavonoids. nih.govresearchgate.net |

| Acetylated this compound Glycoside | Lipase-catalyzed acylation | Anti-inflammatory | Acetylation of flavonoid hydroxyl groups can enhance antiproliferative activity. mdpi.com |

| Prenylated this compound Derivative | Prenyltransferase-catalyzed reaction | Antibacterial | Prenyl groups on the isoflavone skeleton are often associated with increased antibacterial potency. phcogrev.com |

The insights gained from such SAR studies are crucial for the rational design of new this compound-based compounds with optimized therapeutic potential. By understanding which structural modifications lead to enhanced activity or improved pharmacokinetic profiles, it becomes possible to guide further synthetic efforts toward the most promising candidates. rsc.org

Natural Occurrence and Distribution of Dalnigrein

Identification in Specific Plant Species

The identification of Dalnigrin is highly specific, which is crucial for applications such as CITES (Convention on International Trade in Endangered Species of Wild Fauna and Flora) enforcement. science.govcites.org

Scientific studies have not reported the presence of Dalnigrin in either Dalbergia nigrescens or Dalbergia cochinchinensis. The primary role of Dalnigrin is as a specific chemical marker for Brazilian rosewood, Dalbergia nigra. science.govresearchgate.netscribd.com Research involving the analysis of numerous Dalbergia species has confirmed the presence of Dalnigrin exclusively in D. nigra samples. science.gov

While Dalnigrin is absent, both D. nigrescens and D. cochinchinensis synthesize a variety of other flavonoid and neoflavonoid compounds.

Dalbergia nigrescens : Phytochemical investigations of the stem bark of D. nigrescens have led to the isolation of other complex compounds, including various Dalberatins. researchgate.netscribd.com

Dalbergia cochinchinensis : This species is rich in a diverse array of flavonoids. nih.gov Studies have identified compounds such as isoliquiritigenin, butein, 7-hydroxy-6-methoxyflavone, and the neoflavonoid 5-methoxylatifolin from its heartwood and other tissues. nih.govmdpi.comnih.gov

The table below summarizes the occurrence of Dalnigrin and other notable compounds in the specified species.

| Compound | Dalbergia nigra | Dalbergia nigrescens | Dalbergia cochinchinensis |

| Dalnigrin | Present science.govresearchgate.net | Not Detected science.govresearchgate.net | Not Detected science.gov |

| Dalberatins | Not Reported | Present researchgate.netscribd.com | Not Reported |

| Isoliquiritigenin | Not Reported | Not Reported | Present nih.gov |

| Butein | Not Reported | Not Reported | Present nih.gov |

| 5-methoxylatifolin | Not Reported | Not Reported | Present nih.gov |

This table is based on available scientific literature and indicates whether a compound has been detected in the respective species. "Not Reported" or "Not Detected" does not definitively exclude the possibility of its presence in trace amounts, but signifies it is not a known constituent based on current research.

Dalnigrin exhibits a very narrow distribution within the plant kingdom. It is found within the genus Dalbergia, which belongs to the Fabaceae (or Leguminosae ) family—one of the largest families of flowering plants. wikipedia.org This family is cosmopolitan, comprising approximately 765 genera and nearly 20,000 species, including trees, shrubs, and herbs. wikipedia.org

Despite the vastness of the Fabaceae family, the occurrence of Dalnigrin appears to be restricted exclusively to Dalbergia nigra. science.govresearchgate.net A study that analyzed 59 heartwood samples from 15 different Dalbergia species did not detect Dalnigrin in any species other than D. nigra. science.gov This high degree of specificity makes it an exceptional marker for identifying this CITES Appendix I-listed species, distinguishing it from other regulated and non-regulated rosewoods. science.govresearchgate.net

In contrast, the broader class of compounds to which Dalnigrin belongs, neoflavonoids, is more widely distributed. Neoflavonoids are found in various genera within the Fabaceae family and have also been identified in other plant families, including Clusiaceae and Rubiaceae. researchgate.netresearchgate.net

Occurrence in Dalbergia nigrescens and Dalbergia cochinchinensis

Localization within Plant Tissues and Organs (e.g., Seeds, Leaves)

Research indicates that Dalnigrin is specifically localized within the heartwood of Dalbergia nigra. science.govresearchgate.netscribd.comspeciesplus.net The heartwood is the dense, inner part of a tree trunk, which has ceased to function in water transport and is often rich in secondary metabolites like phenols and quinones that contribute to its color and durability.

The localization of phytochemicals can vary significantly between different species within the same genus. While Dalnigrin is found in the heartwood of D. nigra, other compounds in related species are concentrated in different plant parts. For instance, studies on Dalbergia cochinchinensis have shown that its leaves can have a high concentration of certain bioactive compounds. mdpi.com Similarly, specific isoflavonoids have been isolated from the stem bark of D. nigrescens. researchgate.netscribd.com

The following table details the known localization of various phytochemicals in the discussed Dalbergia species.

| Plant Species | Plant Part | Key Compounds/Classes Found |

| Dalbergia nigra | Heartwood | Dalnigrin, Dalbergin, Caviunin science.gov |

| Dalbergia nigrescens | Stem Bark | Dalberatins researchgate.netscribd.com |

| Dalbergia cochinchinensis | Heartwood, Leaves, Twigs, Fruit, Bark | Flavonoids (Isoliquiritigenin, Butein), Neoflavonoids (5-methoxylatifolin) nih.govmdpi.comnih.gov |

| Dalbergia sissoo | Leaves | Flavonoids, Neoflavonoids, Isoflavonoids ekb.eg |

This table illustrates the specific tissues where certain compounds have been predominantly isolated, based on published research.

Influence of Environmental and Agronomic Factors on Dalnigrin Content

There is currently no specific scientific research detailing how environmental or agronomic factors directly influence the concentration of Dalnigrin in Dalbergia nigra. However, it is well-established that the synthesis and accumulation of secondary metabolites in plants are significantly affected by external conditions. nih.gov

Environmental factors known to modulate the phytochemical profile of plants include:

Light: The intensity, duration, and quality of light can impact photosynthesis and the production of phenolic compounds.

Temperature: Temperature fluctuations can alter enzyme activity and metabolic rates, affecting the synthesis of secondary metabolites.

Water Availability: Drought stress is a known trigger for the increased production of certain protective compounds in plants. Species like D. cochinchinensis and D. nigra are noted for their drought tolerance, a trait linked to their chemical composition. nih.govwikipedia.orgmdpi.com

Soil Nutrition and Composition: The availability of nutrients in the soil is fundamental for all metabolic processes, including the synthesis of complex molecules like neoflavonoids.

Given that Dalnigrin is a secondary metabolite, its concentration in the heartwood of D. nigra is likely influenced by the cumulative effect of these environmental variables over the tree's lifespan. Agronomic practices in cultivated settings, such as irrigation schedules, fertilization, and soil management, would also be expected to play a role. However, dedicated studies are required to quantify these effects on Dalnigrin content specifically.

Biological Significance and Ecological Role of Dalnigrein

Role in Plant Defense Mechanisms

Plants produce a vast arsenal (B13267) of secondary metabolites to defend against a wide range of threats, including insects and other herbivores. mdpi.comusp.br Dalnigrein is a component of this chemical defense system, contributing to the plant's ability to repel and deter attackers. mdpi.comnih.gov These defense mechanisms are often flexible and can be activated or intensified in direct response to herbivore damage. mdpi.comresearchgate.net

This compound participates in a "two-component" defense system, a common and effective strategy in plants. nih.govfrontiersin.org In this system, the isoflavonoid (B1168493) is stored in a non-toxic glycosylated form, specifically as this compound 7-O-β-D-apiofuranosyl-(1–6)-β-D-glucopyranoside. mdpi.comqmul.ac.uksut.ac.th This inactive precursor is kept separate from an activating enzyme within the plant's tissues.

An isoflavonoid 7-O-β-acuminoside specific β-glycosidase has been isolated from the seeds of Dalbergia nigrescens. mdpi.com When a herbivore damages the plant tissue, the stored this compound glycoside and the β-glycosidase enzyme come into contact. mdpi.com The enzyme then rapidly hydrolyzes the sugar (glycone) portion from the this compound molecule (aglycone). mdpi.comnih.gov This release of the active aglycone serves as a rapid chemical "alarm," signaling that the plant is under attack. nih.gov The β-glucosidase from D. nigrescens is highly efficient at this process, ensuring a swift defensive response at the site of injury. sut.ac.th

The activation of the glycosidase-driven alarm system is a direct defense against herbivores. nih.gov The rapid conversion of the stored, inactive this compound glycoside into its active aglycone form is a key part of this deterrence. mdpi.combiorxiv.org While many plant glycosides are non-toxic, their corresponding aglycones can be toxic or act as feeding deterrents to insects. researchgate.netbiorxiv.org

Involvement in Glycosidase-Driven Plant Alarm Systems

Metabolic Interplay with Other Plant Secondary Metabolites

This compound's biosynthesis does not occur in isolation; it is deeply integrated with the plant's primary and secondary metabolism. As an isoflavonoid, it originates from the phenylpropanoid pathway, a major metabolic route that produces a wide variety of crucial compounds from the amino acid phenylalanine. encyclopedia.pubnih.govencyclopedia.pub This pathway is a central hub that also gives rise to flavonoids, stilbenes, coumarins, and lignin, the latter of which provides structural support and a physical barrier against pathogens. encyclopedia.pubnih.gov

The biosynthesis of isoflavonoids like this compound represents a significant branch of the flavonoid pathway, which is primarily found in leguminous plants. oup.comgenome.jpfrontiersin.org The key enzyme isoflavone (B191592) synthase redirects metabolic flow from the production of other flavonoids toward the isoflavonoid backbone characteristic of this compound. nih.govfrontiersin.org This metabolic channeling highlights a sophisticated regulation system where the plant allocates resources to produce specific defensive compounds in response to developmental or environmental cues. nih.gov For instance, the accumulation of this compound glycosides can be influenced by external factors like light conditions, demonstrating an interplay between the environment and the regulation of its biosynthetic pathway.

Ecological Interactions and Allelopathy

Secondary metabolites are fundamental to a plant's interactions with its surrounding ecosystem, including other plants, microbes, and animals. encyclopedia.pubresearchgate.net Isoflavonoids, as a class, are well-known for their roles as signaling molecules in plant-microbe symbiosis (e.g., with nitrogen-fixing rhizobia) and as defensive phytoalexins. nih.govresearchgate.netoup.com

Furthermore, many isoflavonoids have demonstrated allelopathic activity, meaning they can be released into the environment to inhibit the growth of neighboring competitor plants. scirp.orgnih.gov For example, studies on kudzu (Pueraria montana) and Desmodium uncinatum have identified isoflavones and isoflavanones as potent allelochemicals that can suppress the germination and growth of other species. scirp.orgnih.govresearchmap.jp The isoflavone daidzein (B1669772), a related compound, has shown strong inhibitory effects on the cell division of lettuce protoplasts. scirp.org

While the direct allelopathic effects of this compound itself have not been extensively documented, its status as a secreted isoflavonoid suggests a potential role in mediating such plant-plant interactions. This remains an area requiring further specific investigation.

Structural Analysis and Derivatization of Dalnigrein

Advanced Spectroscopic Methods for Comprehensive Structural Elucidation

The determination of the complex molecular architecture of natural products like Dalnigrein relies on a combination of advanced spectroscopic techniques. arxiv.orgdiva-portal.org Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this process, providing complementary information to build a complete structural picture. wisc.edubruker.com

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. arxiv.org For this compound, a suite of NMR experiments is employed to assign the chemical shifts of each proton and carbon atom in both the isoflavonoid (B1168493) core and the two sugar units.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons and their immediate electronic environment, while ¹³C NMR reveals the structure of the carbon backbone.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for assembling the complete structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the aglycone to the glycone and linking the two sugar units. The structure of liberated disaccharides can be verified using such NMR analyses. mdpi.com

Table 1: Illustrative NMR Data for this compound Structural Elucidation This table presents expected chemical shift ranges for key structural components of this compound based on typical values for isoflavonoid glycosides. Actual values would be determined from experimental spectra.

| Structural Part | Atom | Experiment | Expected Chemical Shift (ppm) | Information Provided |

|---|---|---|---|---|

| Isoflavonoid Aglycone | Aromatic Protons | ¹H NMR | 6.5 - 8.0 | Substitution pattern on the aromatic rings. |

| Carbonyl Carbon (C=O) | ¹³C NMR | ~175 - 180 | Presence of the ketone in the pyranone ring. | |

| Methoxy (B1213986) Protons (-OCH₃) | ¹H NMR | 3.8 - 4.0 | Presence and number of methoxy groups. | |

| Glycone Moiety | Anomeric Proton (Glucose H-1) | ¹H NMR | ~5.0 - 5.5 | Confirms β-linkage to the aglycone. |

| Anomeric Proton (Apiose H-1) | ¹H NMR | ~5.2 - 5.8 | Confirms linkage to the glucose unit. | |

| Anomeric Carbon (Glucose C-1) | ¹³C NMR | ~100 - 105 | Nature of the glycosidic bond. | |

| Anomeric Carbon (Apiose C-1) | ¹³C NMR | ~108 - 112 | Nature of the inter-sugar glycosidic bond. | |

| Aglycone-Glycone Link | H-1 (Glucose) to C-7 (Aglycone) | HMBC | Correlation Peak | Identifies the point of attachment of the sugar chain to the isoflavonoid. |

Mass spectrometry provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns. arxiv.org High-resolution mass spectrometry (HR-MS) can determine the elemental formula of this compound with high accuracy.

Tandem MS (MS/MS) experiments are particularly useful for sequencing the glycan portion of the molecule. In this technique, the parent ion corresponding to this compound is isolated and fragmented. The resulting fragment ions reveal successive losses of the sugar units, confirming the nature and sequence of the glycone moiety. The fragmentation of the remaining aglycone provides further structural proof. This method is crucial in the analysis of flavonoid and isoflavonoid glycosides. mdpi.com

Table 2: Expected Mass Spectrometry Fragmentation Data for this compound This table illustrates the expected fragmentation pattern for this compound in a typical MS/MS experiment.

| Ion | Formula | m/z (mass-to-charge ratio) | Description |

|---|---|---|---|

| [M+H]⁺ | C₂₉H₃₂O₁₅ + H⁺ | 653.17 | Protonated parent molecule of this compound. plantaedb.com |

| [M - Apiose + H]⁺ | C₂₄H₂₄O₁₁ + H⁺ | 491 | Loss of the terminal apiose sugar (mass 132 Da). |

| [M - Apiose - Glucose + H]⁺ | C₁₈H₁₄O₆ + H⁺ | 329 | Subsequent loss of the glucose unit (mass 162 Da), yielding the protonated aglycone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Chemical Derivatization Strategies for Analog Synthesis

Chemical derivatization involves the targeted modification of a molecule to create new analogs, which can be used to study structure-activity relationships or improve physicochemical properties. youtube.com For this compound, modifications can be targeted at either the sugar portion (glycone) or the isoflavonoid core (aglycone).

The disaccharide chain of this compound is a prime target for modification.

Enzymatic Hydrolysis: Specific enzymes, known as β-glucosidases, can be used to selectively cleave the glycosidic bonds. A glycosidase from Dalbergia nigrescens has been shown to hydrolyze its natural substrates, including this compound, by removing the entire acuminose (apiosylglucose) disaccharide unit to release the aglycone. acs.orgmdpi.comresearchgate.net This provides a clean route to the core isoflavonoid.

Transglycosylation: The enzymatic synthesis of new glycosides can be achieved through transglycosylation. mdpi.com Using glycosidases in a reverse or transferase mode, or employing specific glycosyltransferases, it is possible to attach different sugars or modify the existing glycone. For example, an amylosucrase could be used to attach additional glucose units, potentially altering properties like water solubility. mdpi.com

Once the aglycone is obtained via hydrolysis, its functional groups are available for chemical modification. Isoflavonoid aglycones serve as substrates for various modifying enzymes and chemical reactions. frontiersin.org

Esterification and Silylation: The hydroxyl (-OH) groups on the aromatic rings of the aglycone can be converted into esters or silyl (B83357) ethers. youtube.com These reactions modify the polarity of the molecule. For instance, esterification with fatty acids could increase lipophilicity, while silylation is often used to increase volatility for analysis by gas chromatography. youtube.com

Methylation/Demethylation: The methoxy (-OCH₃) groups on the aglycone can be selectively removed (demethylation), or additional hydroxyl groups can be methylated. These modifications can significantly impact the molecule's biological interactions.

Synthetic Modifications of the Glycone Moiety

Stereochemical Investigations and Conformational Analysis

The three-dimensional structure and stereochemistry of this compound are critical to its function, particularly its interaction with enzymes and biological receptors. This compound is specifically the 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside, and this precise stereochemistry dictates enzyme specificity. acs.orgtsri.or.th

Investigating the stereochemistry involves confirming the configuration of each chiral center and the geometry of the glycosidic linkages. While advanced NMR techniques can define the relative stereochemistry, absolute confirmation often requires X-ray crystallography of a suitable crystal. Computational modeling can also be used to predict the lowest energy conformations of the molecule, providing insight into the spatial arrangement of the glycone relative to the aglycone. The stereochemical quality of such models can be validated using specialized software. tsri.or.th The specific stereochemical outcome of enzymatic reactions involving this compound is a key area of study. researchgate.net

Structure Activity Relationship Sar Studies of Dalnigrein and Its Analogs

Methodological Approaches to SAR Analysis

The investigation into how the structural characteristics of a molecule influence its biological activity is a cornerstone of drug discovery. mdpi.com For Dalnigrein and its analogs, researchers employ a variety of computational and experimental techniques to build a comprehensive understanding of their SAR.

Quantitative Structure-Activity Relationship (QSAR) studies represent a key computational approach in SAR analysis. nih.gov QSAR models are mathematical representations that correlate the variation in the biological activity of a series of compounds with changes in their molecular features, such as physicochemical properties. nih.gov For isoflavonoids like this compound, QSAR can be used to predict the biological activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of compounds most likely to exhibit desired effects and helping to avoid those with potential undesirable properties like toxicity. hebmu.edu.cn This predictive power saves considerable time and resources in the drug development process. nih.gov

SAR analyses for this compound and related compounds are guided by two primary drug design principles: ligand-based and structure-based methods. researchgate.net

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. nih.gov This approach relies on the knowledge of molecules that are known to interact with the target. nih.gov By analyzing the common structural and electronic features of active compounds like this compound, a pharmacophore model can be developed. enzyme-database.org This model represents the essential steric and electronic features necessary for biological activity. nih.gov

Structure-based drug design (SBDD) , conversely, is utilized when the 3D structure of the target macromolecule is available, often determined through techniques like X-ray crystallography or NMR. nih.gov In the context of this compound, which is a substrate for β-glucosidases, the known structures of these enzymes allow for SBDD. nih.gov This method involves docking this compound and its analogs into the enzyme's active site to study binding modes, predict binding affinities, and understand the specific interactions that drive biological activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR)

Identification of Pharmacophores and Key Structural Features Governing Biological Interactions

A pharmacophore is an abstract representation of the molecular features essential for the recognition of a ligand by a biological macromolecule. nih.gov For this compound, which is hydrolyzed by specific β-glucosidases, the key pharmacophoric features are dictated by the interactions within the enzyme's active site.

The enzyme from Dalbergia nigrescens (Dnbglu2) is highly efficient at hydrolyzing this compound 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside. nih.gov This specificity suggests that the active site of Dnbglu2 has a unique architecture that accommodates the diglycoside structure of this compound. The key structural features of this compound governing this interaction include the isoflavonoid (B1168493) core (the aglycone) and the specific diglycoside chain (β-D-apiofuranosyl-(1→6)-β-D-glucopyranose) attached at the 7-O position. nih.gov The interaction is so specific that related enzymes, like dalcochinase from Dalbergia cochinchinensis, are significantly less efficient at hydrolyzing it. nih.gov The pharmacophore model for Dnbglu2 inhibitors would therefore include features that mimic these isoflavonoid and diglycoside moieties to ensure optimal interaction. nih.gov

Modulating Preclinical Biological Activities through Structural Modifications

Altering the structure of this compound, either in its glycosylation pattern or its aglycone core, has a profound impact on its interaction with enzymes and, consequently, its biological activity.

Glycosylation is a critical determinant of the biological activity of flavonoids. researchgate.net The type and position of the sugar moieties can significantly affect a molecule's solubility, stability, and ability to bind to target enzymes. sut.ac.th

In the case of this compound, its natural form is a diglycoside, this compound 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside. nih.gov The enzyme Dnbglu2 from D. nigrescens shows a remarkably high catalytic efficiency for hydrolyzing this specific diglycoside. nih.gov In contrast, its activity on single-sugar glycosides (monoglycosides) is different, and the related enzyme dalcochinase is much more efficient with its own monoglycoside substrate (dalcochinin β-D-glucoside) than with the diglycoside of this compound. nih.gov This demonstrates that the presence of the complete apiosyl-glucoside chain is a crucial feature for recognition and efficient processing by Dnbglu2. Modifying or removing parts of this sugar chain would drastically reduce its bioactivity with respect to this enzyme.

Table 1: Comparative Catalytic Efficiency of Isoflavonoid β-Glycosidases

| Enzyme | Substrate | Relative Catalytic Efficiency (kcat/Km) |

| Dnbglu2 (from D. nigrescens) | This compound 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside | Very High |

| Dnbglu2 (from D. nigrescens) | Dalpatein (B1264616) 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside | High |

| Dalcochinase (from D. cochinchinensis) | Dalcochinin β-D-glucoside | High |

| Dalcochinase (from D. cochinchinensis) | This compound 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside | Very Low |

| Mutant Dalcochinase (A454S/E455G) | This compound 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside | Increased (6.8-fold) but still low |

This table is based on findings reported in scientific literature. nih.gov

The aglycone is the non-sugar part of a glycoside, which for this compound is an isoflavonoid structure. Modifications to this core structure can significantly influence biological interactions. SAR studies on related enzymes like dalcochinase have shown that the specificity for the aglycone is determined by a few key amino acid residues in the enzyme's binding pocket. researchgate.net

For example, mutations in the aglycone binding site of dalcochinase were performed to make it more similar to that of Dnbglu2. Specifically, mutating two residues (A454S and E455G) in dalcochinase resulted in a 6.8-fold increase in its activity towards this compound's diglycoside. nih.gov However, this enhanced activity was still only a fraction (3%) of that observed with the native Dnbglu2 enzyme. nih.gov This indicates that while these specific substituents are important for binding the aglycone of this compound, other determinants within the enzyme's structure are also critical for achieving high catalytic efficiency. nih.gov These findings highlight that subtle changes to the aglycone structure of this compound analogs would likely have a significant impact on their recognition and processing by target enzymes.

Impact of Glycosylation Pattern on Bioactivity

Computational Modeling for SAR Prediction and Optimization

As of the latest available research, specific computational modeling studies for the direct prediction and optimization of the Structure-Activity Relationship (SAR) of this compound and its synthetic analogs have not been extensively reported in peer-reviewed literature. The scientific community has not yet published detailed investigations applying computational methods such as Quantitative Structure-Activity Relationship (QSAR) or 3D-QSAR specifically to a series of this compound derivatives.

However, the broader class of isoflavonoids, to which this compound belongs, has been the subject of numerous computational SAR studies. These studies provide a foundational framework and validated methodologies that could be hypothetically applied to this compound to explore its therapeutic potential. Such computational approaches are instrumental in modern drug discovery for predicting the biological activity of novel compounds, optimizing lead structures, and understanding the molecular interactions governing their efficacy.

For instance, computational studies on other isoflavonoids often involve the generation of a dataset of structurally related analogs and the determination of their biological activity against a specific target. Subsequently, molecular descriptors are calculated for each analog, and mathematical models are developed to correlate these descriptors with the observed activity. These models can then be used to predict the activity of new, untested this compound analogs, thereby guiding synthetic efforts toward more potent and selective compounds.

A hypothetical computational workflow for this compound could involve docking simulations to predict its binding affinity and orientation within the active site of a relevant biological target. Molecular dynamics simulations could further elucidate the stability of the ligand-receptor complex and highlight key interactions. While no such specific data for this compound is currently available, the established success of these methods for structurally related isoflavonoids suggests their potential utility in future research on this compound.

Analytical Methodologies for Dalnigrein Research

Extraction and Isolation Techniques from Biological Matrices

The initial and most critical step in Dalnigrein analysis is its efficient extraction and purification from complex biological sources, such as the host organism or cell cultures. The choice of method is dictated by the physicochemical properties of this compound and the nature of the sample matrix.

The extraction of this compound from biological matrices typically begins with solvent-based methods to separate it from the bulk biomass. Research has focused on optimizing solvent selection and purification steps to maximize yield and purity. Protocols often involve an initial extraction with a polar organic solvent, followed by liquid-liquid partitioning and solid-phase extraction (SPE) to remove interfering substances. mdpi.comthaiscience.infonih.govsciopen.com

An optimized protocol for extracting this compound from fungal mycelia involves homogenization in an acetone-methanol mixture, followed by acidification and partitioning against a nonpolar solvent like n-hexane to remove lipids. The aqueous phase, containing the protonated this compound, is then neutralized and subjected to SPE using a C18 sorbent. mdpi.com Elution with an optimized methanol-acetonitrile gradient yields a purified extract suitable for further analysis.

Table 1: Comparison of Solvent Systems for this compound Extraction Efficiency

| Solvent System (v/v) | Extraction Method | Recovery Rate (%) | Purity (%) |

|---|---|---|---|

| Methanol 100% | Sonication | 85 ± 4.2 | 65 ± 3.1 |

| Acetone:Methanol (1:1) | Homogenization | 92 ± 3.5 | 78 ± 2.5 |

| Ethyl Acetate (B1210297) | Maceration | 78 ± 5.1 | 71 ± 4.0 |

| Dichloromethane:Methanol (9:1) | Soxhlet | 88 ± 3.9 | 85 ± 2.2 |

This table presents hypothetical data for illustrative purposes.

Chromatography is indispensable for separating this compound from co-extracted compounds. High-Performance Liquid Chromatography (HPLC) is the predominant technique due to this compound's low volatility and thermal sensitivity, making it unsuitable for Gas Chromatography (GC) without derivatization. chromatographytoday.comlcservicesltd.co.ukbitesizebio.comdrawellanalytical.com

For HPLC, reversed-phase columns (e.g., C18, C8) are most effective. Separation is achieved using a mobile phase typically consisting of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) acetate to ensure consistent ionization of this compound) and an organic solvent such as acetonitrile (B52724) or methanol. bitesizebio.com A gradient elution, where the proportion of the organic solvent is increased over time, is employed to resolve this compound from other metabolites with varying polarities.

Gas Chromatography is generally not preferred for a complex, non-volatile molecule like this compound. chromatographytoday.combitesizebio.com The high temperatures required for volatilization in the GC inlet could lead to thermal degradation, providing inaccurate analytical results. chromatographytoday.com

Table 2: Typical Chromatographic Methods for this compound Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Temperature | Typical Application |

|---|

| HPLC | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3 µm) | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Ambient (~25°C) | Primary method for separation and quantification. lcservicesltd.co.uk | | GC | Capillary (e.g., DB-5ms) | Helium | Inlet: 250°C (post-derivatization) | Not recommended due to thermal lability; potential for analysis of volatile precursors. drawellanalytical.com |

This table presents hypothetical data for illustrative purposes.

For specialized research, such as studying this compound's potential interactions with macromolecules, advanced isolation techniques are employed. Size Exclusion Chromatography (SEC) can be used to separate this compound-protein complexes from unbound this compound and other small molecules, providing insights into its binding characteristics.

Density gradient centrifugation, while less common for small molecule isolation, could theoretically be applied to separate cellular organelles or fractions to study the subcellular localization of this compound. These methods are typically used for preparative purposes to obtain highly purified samples for structural elucidation or binding assays.

Chromatographic Separation Methods (e.g., HPLC, GC)

Quantitative Analysis Techniques

Once extracted and separated, this compound must be accurately quantified. This is achieved using sensitive analytical techniques that couple chromatographic separation with highly specific detectors.

HPLC coupled with an Ultraviolet (UV) or Diode Array Detector (DAD) is a robust and widely used method for the quantification of this compound. aurora-universities.eu The tetracyclic structure of this compound contains chromophores that absorb UV light at specific wavelengths. A DAD detector allows for the monitoring of absorbance across a range of wavelengths simultaneously, which aids in peak purity assessment and compound identification by comparing the UV spectrum of the analyte peak with that of a known standard. chromatographyonline.comembrapa.br

Quantification is achieved by creating a calibration curve using certified reference standards of this compound at multiple concentrations. The area of the chromatographic peak corresponding to this compound in a sample is then compared to this curve to determine its concentration. embrapa.br Method validation ensures linearity, accuracy, precision, and defines the limits of detection (LOD) and quantification (LOQ). embrapa.brmedicinescience.org

Table 3: Validation Parameters for a Hypothetical HPLC-DAD Method for this compound Quantification

| Parameter | Result |

|---|---|

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 103% |

This table presents hypothetical data for illustrative purposes based on typical performance characteristics. embrapa.br

For applications requiring higher sensitivity and specificity, such as trace analysis or metabolomics studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique. nih.govnih.gov LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for the detection of this compound at very low concentrations (nanogram to picogram levels). mdpi.com

In targeted analysis, a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for highly selective quantification. A specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This process is highly specific and minimizes interference from the matrix, making it ideal for complex biological samples. mdpi.com

In non-targeted metabolomics, high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are used. lcms.czmdpi.com These instruments provide highly accurate mass measurements, which facilitate the confident identification of this compound and the discovery of its previously unknown metabolites by comparing measured masses to theoretical values and analyzing fragmentation patterns. mdpi.com

Table 4: Hypothetical Mass Spectrometric Data for this compound and Potential Metabolites

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Modification |

|---|---|---|---|---|

| This compound | ESI+ | 357.1865 | 298.1234, 242.0789, 186.0971 | - |

| Hydroxy-Dalnigrein | ESI+ | 373.1814 | 314.1183, 298.1234, 242.0789 | + O |

| This compound-glucuronide | ESI+ | 533.2183 | 357.1865 | + C₆H₈O₆ |

This table presents hypothetical data for illustrative purposes.

Spectrophotometric Assays for Enzyme Activity and Substrate Transformation

Spectrophotometric assays are a cornerstone in this compound research, offering a cost-effective and reproducible method for studying enzyme kinetics and substrate conversion. creative-enzymes.com These assays function by detecting changes in light absorbance as a reaction proceeds, which is particularly useful when the transformation of a substrate to a product results in a color change or a shift in the UV-visible spectrum. creative-enzymes.com

In the context of this compound, these assays are pivotal for characterizing enzymes involved in its metabolic pathway. For instance, if an enzyme utilizes a cofactor like NADH or NADPH, its activity can be monitored by tracking the decrease in absorbance at 340 nm as the cofactor is consumed. creative-enzymes.com The sensitivity and stability of the spectrophotometer are critical for obtaining reliable measurements, as they directly impact the signal-to-noise ratio. creative-enzymes.com

Key applications in this compound research include:

Determining enzyme kinetic parameters: Values such as Km (Michaelis constant) and Vmax (maximum reaction velocity) for enzymes that act on this compound or its precursors can be readily determined. nih.gov

High-throughput screening: These assays can be adapted for high-throughput screening of potential inhibitors or activators of enzymes in the this compound pathway. nih.gov

Monitoring substrate transformation: The conversion of a substrate to this compound, or the degradation of this compound itself, can be quantified by observing changes in absorbance at a specific wavelength. mdpi.com

Below is an interactive table summarizing typical parameters measured in spectrophotometric assays relevant to this compound research.

| Parameter Measured | Description | Typical Wavelength (nm) | Relevance to this compound Research |

| Enzyme Activity | The rate at which an enzyme catalyzes a reaction. nih.gov | Varies (e.g., 340 for NADH/NADPH) | Characterizing enzymes in the this compound biosynthetic pathway. |

| Substrate Concentration | The amount of a substance that is acted upon by an enzyme. | Dependent on substrate | Monitoring the depletion of precursors to this compound. |

| Product Formation | The amount of product generated by an enzymatic reaction. | Dependent on product | Quantifying the synthesis of this compound or its metabolites. |

Bioanalytical Methods for Plant Metabolic Studies

Understanding the biosynthesis of this compound within plants requires sophisticated bioanalytical techniques that can trace metabolic pathways and provide a comprehensive overview of the metabolic landscape.

Isotopic labeling is a powerful technique for mapping the biosynthetic pathway of this compound. By introducing isotopically labeled precursors (e.g., containing 13C or 15N) into a plant system, researchers can trace the incorporation of these labels into this compound and its intermediates. This provides direct evidence for the metabolic route from primary metabolites to the final compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools used to detect and quantify the labeled compounds. nih.gov

Metabolomics offers a holistic view of the metabolic state of a plant, enabling the simultaneous measurement of a large number of metabolites, including this compound and its related compounds. nih.gov This approach is crucial for identifying not only the direct precursors and products in the this compound pathway but also for understanding how this pathway is regulated and connected to other metabolic networks within the plant. mdpi.com

Key metabolomics workflows include:

Sample Preparation: Extraction of metabolites from plant tissues.

Data Acquisition: Analysis of the extracts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Data Processing: Peak detection, alignment, and normalization. nih.gov

Statistical Analysis: Identification of metabolites that are significantly different between experimental conditions.

Pathway Analysis: Mapping the identified metabolites onto known biochemical pathways to understand the biological context of the metabolic changes. creative-proteomics.complos.org

Tools like MetaboAnalyst are often employed for the statistical and pathway analysis of metabolomics data. metaboanalyst.ca

The following table outlines the steps in a typical metabolomics study for this compound pathway analysis.

| Step | Description | Key Techniques/Tools |

| 1. Hypothesis | Formulating a research question about this compound biosynthesis. | Scientific literature, prior knowledge |

| 2. Experimental Design | Planning the experiment, including plant species, growth conditions, and treatments. | Statistical design of experiments |

| 3. Sample Collection & Extraction | Harvesting plant material and extracting the metabolome. | Quenching, solvent extraction |

| 4. Analytical Measurement | Separation and detection of metabolites. | LC-MS, GC-MS, NMR nih.gov |

| 5. Data Analysis & Interpretation | Identifying and quantifying metabolites, statistical analysis, and pathway mapping. plos.org | MetaboAnalyst, KEGG, BioCyc nih.govmetaboanalyst.ca |

Isotopic Labeling and Tracing in Biosynthesis Pathway Elucidation

Validation of Analytical Methods for this compound Quantification in Research Matrices